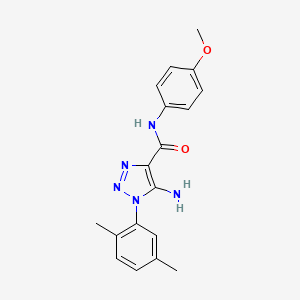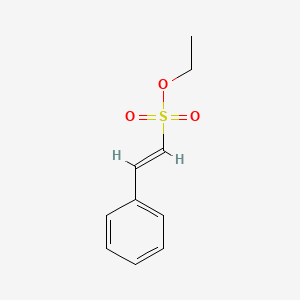![molecular formula C21H16N6OS3 B4596385 N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B4596385.png)
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide
Descripción general
Descripción
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide is a useful research compound. Its molecular formula is C21H16N6OS3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.05477268 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
Compounds containing the thiadiazole moiety have been synthesized and evaluated for their anticancer properties. A novel series of pharmacophores incorporating thiazole and thiadiazole derivatives demonstrated potent anticancer activities against Hepatocellular carcinoma cell lines. The structure-activity relationship suggested their potential as anticancer agents, highlighting the relevance of thiadiazole derivatives in medicinal chemistry for cancer treatment (Gomha et al., 2017).
Antioxidant and Anticancer Potential
Derivatives of propanehydrazide, bearing thiosemicarbazide, thiadiazole, and triazolethione moieties, were synthesized and showed promising antioxidant activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid. Their anticancer activities were also evaluated, indicating potential cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial Activity
A study on azole derivatives synthesized from propanehydrazide and its derivatives revealed good antibacterial activity against Rhizobium radiobacter, indicating the potential of these compounds in addressing bacterial infections (Tumosienė et al., 2012).
Herbicidal Activity
Research on 2-Aroxy-propanamides containing pyrimidine and thiadiazole rings has shown moderate to good selective herbicidal activity against specific plant species, suggesting potential agricultural applications for controlling weed growth without affecting crops (Liu & Shi, 2014).
Mecanismo De Acción
Target of Action
CCG-23884, also known as N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide or Z275023086, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-23884 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition blocks the serum response factor (SRF)-mediated gene expression , which is a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a related compound, has been found to exhibit higher inhibitory effects on these cellular events triggered by MRTF-A activation .
Biochemical Pathways
The inhibition of MRTF-A by CCG-23884 affects the Rho/SRF pathway . This pathway is involved in the regulation of actin cytoskeletal, adhesion, and contractility functions . By inhibiting this pathway, CCG-23884 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
The inhibition of the Rho/SRF pathway by CCG-23884 leads to a decrease in the transcription of SRF/p49 and PGC-1α, β . This results in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . Moreover, CCG-23884 has been found to inhibit migration and cord morphogenesis of endothelial cells in vitro and sprouting angiogenesis ex vivo and in vivo .
Análisis Bioquímico
Biochemical Properties
CCG-23884 plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT). The compound inhibits the nuclear accumulation of MRTF-A, thereby affecting gene expression and cellular processes related to EMT . Additionally, CCG-23884 has been shown to modulate mitochondrial functions by inhibiting oxidative phosphorylation and increasing glycolytic rates . These interactions highlight the compound’s potential in regulating cellular metabolism and gene expression.
Cellular Effects
CCG-23884 exerts various effects on different types of cells and cellular processes. It has been reported to inhibit cell migration and angiogenesis in endothelial cells, fibroblasts, and melanoma cells by modulating the Rho/SRF signaling pathway . The compound also affects mitochondrial functions, leading to reduced oxidative phosphorylation and increased glycolysis . These cellular effects suggest that CCG-23884 can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of CCG-23884 involves its interaction with specific biomolecules and inhibition of key signaling pathways. The compound binds to the N-terminal basic domain (NB) of MRTF-A, preventing its interaction with importin α/β1 and inhibiting its nuclear import . This inhibition disrupts the Rho signaling pathway, leading to reduced gene expression mediated by serum response factor (SRF) and its cofactors . Additionally, CCG-23884 modulates mitochondrial functions by affecting the transcription of mitochondrial genes and altering cellular energy metabolism . These molecular interactions and mechanisms provide insights into how CCG-23884 exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CCG-23884 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that CCG-23884 can maintain its inhibitory effects on MRTF-A and mitochondrial functions over extended periods, although the exact temporal dynamics may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the use of CCG-23884 in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of CCG-23884 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell migration and angiogenesis without causing significant toxicity . At higher doses, CCG-23884 may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
CCG-23884 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation and promotion of glycolysis suggest its role in modulating metabolic flux and metabolite levels . Additionally, CCG-23884’s interactions with mitochondrial genes and proteins further emphasize its impact on cellular energy metabolism and overall metabolic pathways.
Transport and Distribution
The transport and distribution of CCG-23884 within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit MRTF-A nuclear import indicates its potential to affect intracellular localization and accumulation . Understanding the transport and distribution mechanisms of CCG-23884 is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific cellular compartments.
Subcellular Localization
CCG-23884 exhibits specific subcellular localization patterns that influence its activity and function. The compound’s binding to the N-terminal basic domain of MRTF-A directs it to the cytoplasm, preventing its nuclear import . This subcellular localization is essential for its inhibitory effects on the Rho signaling pathway and gene expression. Additionally, CCG-23884’s impact on mitochondrial functions suggests its localization within mitochondria, further highlighting its role in regulating cellular energy metabolism .
Propiedades
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS3/c28-17(22-19-23-18(31-26-19)15-9-5-2-6-10-15)11-12-29-20-24-25-21-27(20)16(13-30-21)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOBUOXBBOJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4596307.png)
![ethyl ({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4596316.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4596318.png)
![1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4596321.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-2-phenoxyacetamide](/img/structure/B4596332.png)
![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4596341.png)
![3-[2-(4-methylphenoxy)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4596344.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone](/img/structure/B4596345.png)
![3,4,5-trimethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4596347.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4596365.png)


![1-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4596400.png)
